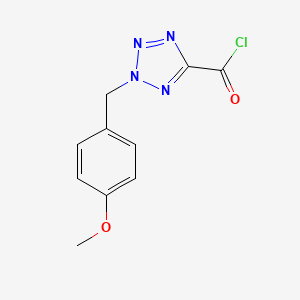
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride is a chemical compound that belongs to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties This particular compound features a tetrazole ring substituted with a 4-methoxyphenylmethyl group and a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with nitriles under mild conditions.
Introduction of the 4-Methoxyphenylmethyl Group: This step involves the alkylation of the tetrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carbonyl Chloride Group: The final step involves the chlorination of the tetrazole ring using reagents like thionyl chloride or oxalyl chloride to introduce the carbonyl chloride functional group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions, particularly with alkenes and alkynes, to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Cycloaddition: Catalysts such as copper(I) iodide or ruthenium complexes are often employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Fused Ring Systems: Formed from cycloaddition reactions.
科学研究应用
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique reactivity and stability.
作用机制
The mechanism of action of 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride is primarily related to its ability to form covalent bonds with nucleophiles. The carbonyl chloride group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of stable covalent adducts. This reactivity can be harnessed in drug development to target specific enzymes or receptors, thereby modulating their activity.
相似化合物的比较
2-[(4-Methoxyphenyl)methyl]tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-[(4-Methoxyphenyl)methyl]tetrazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
2-[(4-Methoxyphenyl)methyl]tetrazole-5-thiol: Similar structure but with a thiol group instead of a carbonyl chloride group.
Uniqueness: The presence of the carbonyl chloride group in 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride imparts unique reactivity compared to its analogs. This makes it particularly useful in applications requiring the formation of covalent bonds with nucleophiles, such as in the synthesis of amides, esters, and thioesters.
属性
分子式 |
C10H9ClN4O2 |
|---|---|
分子量 |
252.66 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methyl]tetrazole-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-8-4-2-7(3-5-8)6-15-13-10(9(11)16)12-14-15/h2-5H,6H2,1H3 |
InChI 键 |
IDSZQQQVKUTSPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













